![molecular formula C17H13F2NO3 B2863330 N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1206999-64-5](/img/structure/B2863330.png)
N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
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Overview
Description
The compound “N-(3-(difluoromethoxy)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide” is likely to be an organic compound containing a difluoromethoxy group attached to a phenyl ring, which is further attached to an indene ring with a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethoxy group, phenyl ring, indene ring, and carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its functional groups. The difluoromethoxy group, phenyl ring, indene ring, and carboxamide group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Polymer Science Applications
Soluble Aromatic Polyamides and Gas Transport Characteristics : Polyamides containing the phenylindane moiety, related to the query compound, show high solubility in polar aprotic solvents and exhibit very high glass transition temperatures. These materials possess attractive gas separation characteristics, combining high gas permeability coefficients with high gas separation factors (Ding & Bikson, 2002).
Medicinal Chemistry Applications
Antifungal Activity : Compounds structurally related to the query compound have been synthesized and tested for antifungal activity against various phytopathogenic fungi. One particular derivative showed higher antifungal activity than boscalid, a commercial antifungal agent (Du et al., 2015).
Inhibition of Transcription Factors : Structure-activity relationship studies of compounds related to the query molecule revealed their potential as inhibitors of NF-kappaB and AP-1 transcription factors. Modifications to the pyrimidine portion of these compounds have shown to affect their cell-based activity and potential oral bioavailability (Palanki et al., 2000).
Materials Science Applications
Fluorinated Polyamides : Novel fluorinated aromatic polyamides, incorporating elements similar to the query compound, were prepared and demonstrated high solubility in polar solvents, excellent thermal stability, and attractive mechanical properties. These materials show potential for advanced applications in areas requiring materials with high performance and stability (Hsiao & Chen, 2003).
Electrocatalytic Water Oxidation : Nickel (II) complexes of ligands related to the query compound have been synthesized and characterized for their potential in electrocatalytic water oxidation. These studies provide insights into the design and application of novel catalysts for energy conversion processes (Lin et al., 2017).
Mechanism of Action
Target of Action
Similar compounds with acetamide fragments have been reported to exhibit antimicrobial and anticancer activities, often through the inhibition of enzymes such as dihydrofolate reductase (dhfr) .
Mode of Action
For instance, acetamide derivatives have been known to inhibit enzymes, thereby affecting the biochemical processes these enzymes are involved in .
Biochemical Pathways
For instance, sulfonamide derivatives can exert their effects through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of various enzymes, and disruption of microtubule assembly .
Pharmacokinetics
Similar compounds have been reported to have high gi absorption and are bbb permeant . The lipophilicity of molecules carrying a difluoromethoxy moiety is dynamic, with a general value between the ones of OCH3 and OCF3 .
Result of Action
Similar compounds have been reported to exhibit antimicrobial and anticancer activities, often through the inhibition of enzymes such as dhfr .
Action Environment
It is known that the binding affinity of similar compounds can be enhanced by the conformational adaptability of the difluoromethoxy group .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-3-oxo-1,2-dihydroindene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3/c18-17(19)23-11-5-3-4-10(8-11)20-16(22)14-9-15(21)13-7-2-1-6-12(13)14/h1-8,14,17H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBLPMVPJNFSHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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